Esculentin-2-OG5 antimicrobial peptide
Descripción
Esculentin-2-OG5 is a member of the esculentin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the European frog Rana esculenta . These peptides are characterized by a linear α-helical structure and potent broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), fungi (e.g., Candida albicans), and biofilms . Esculentin-2-OG5 shares a conserved N-terminal region with other esculentin variants, such as Esculentin-1a and Esculentin-1b, but differs in its C-terminal modifications, which influence its charge, hydrophobicity, and target specificity . Its mechanism involves membrane disruption via hydrophobic interactions and electrostatic attraction to negatively charged microbial membranes, leading to pore formation and cell lysis .
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
GLFTLIKGAAKLIGRTVAKEAGKTGLELMACKITNQC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Comparison
Table 1: Key Properties of Esculentin-2-OG5 and Related AMPs
Key Findings
Potency and Spectrum: Esculentin-1a(1–21)NH2 exhibits superior activity against P. aeruginosa (MIC: 2–4 μg/mL) compared to human LL-37 (MIC: 10–20 μg/mL) and scorpine (anti-parasitic focus) . Brevinin-2E, another frog-derived AMP, shows weaker activity against S. aureus (MIC: 4–8 μg/mL) and lacks biofilm disruption capabilities .
Selectivity and Toxicity: Esculentin-1a(1–21)NH2 has moderate cytotoxicity toward mammalian cells, but substitutions with D-amino acids (e.g., Leu14, Ser17) reduce hemolytic activity by >50% . PMAP-36-derived peptides exhibit higher selectivity due to optimized charge/hydrophobicity ratios .
Stability and Modifications: Esculentin-1a is protease-sensitive, but conjugation to gold nanoparticles enhances stability in serum and improves biofilm penetration . LL-37 and other human AMPs degrade rapidly in physiological conditions, limiting therapeutic utility .
Mechanistic Insights :
Challenges and Therapeutic Potential
- Proteolytic Degradation: A common limitation for AMPs, addressed in esculentin via D-amino acid substitutions and nanoparticle delivery .
- Biofilm Penetration: Esculentin-1a(1–21)NH2 disrupts P. aeruginosa biofilms at sub-MIC concentrations, outperforming conventional antibiotics .
- Synergy with Antibiotics : Esculentin-1b(1-18) synergizes with ciprofloxacin, reducing antibiotic resistance emergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
